Franol

Description

Historical Context of its Chemical Formulation Development

The chemical formulation of Franol, as a combination of theophylline (B1681296) and ephedrine (B3423809), emerged from research conducted in the 1930s and 1940s. During this period, combinations of these two compounds became widely utilized in chemical and pharmaceutical development. wikipedia.org Early iterations of formulations sold under the brand name this compound sometimes included phenobarbital, a barbiturate, which was later phased out in favor of formulations containing solely theophylline and ephedrine. wikipedia.orgwikipedia.org A typical chemical ratio employed in these combinations was approximately 5 parts theophylline to 1 part ephedrine. wikipedia.org However, fixed-dose combinations of theophylline and ephedrine were largely discontinued (B1498344) after the 1970s, as subsequent research indicated that the combination did not offer superior efficacy compared to theophylline alone, while potentially increasing the frequency of adverse chemical interactions or side effects. wikipedia.org

Overview of its Components: Theophylline and Ephedrine in Chemical Research

The efficacy and properties of this compound are directly attributable to its active chemical components: theophylline and ephedrine. Both compounds have been subjects of extensive chemical research, contributing significantly to the understanding of their structures, synthesis, and reactivity.

Theophylline

Theophylline is chemically classified as a methylxanthine. wikipedia.org Its systematic chemical name is 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-, and it is also known as 1,3-dimethylxanthine. wikipedia.orgnih.govuni.lu The molecular formula for anhydrous theophylline is CHNO, with a molecular weight of 180.17 g/mol . wikipedia.orgnih.govuni.lu In its pure form, theophylline presents as a white, odorless, crystalline powder with a bitter taste. wikipedia.orgnih.gov It exhibits a melting point in the range of 270–274°C. nih.gov Chemically, theophylline behaves as an acid with a pKa of 8.6, and its limited aqueous solubility can be enhanced through the formation of salts with organic bases. mims.comnih.gov Theophylline undergoes metabolism primarily through C-8 oxidation and N-demethylation, yielding methyluric acid metabolites, with 1,3-dimethyl uric acid being a major urinary metabolite. mims.com Trace amounts of theophylline are naturally present in tea. uni.lumims.com Chemical research has also explored derivatives, such as theophylline, 7-(2-(dodecylamino)ethyl)-, where modifications at the 7-position can alter its physicochemical and biological profiles, including solubility and interactions with molecular targets, by introducing a lipophilic moiety. fishersci.be

Table 1: Key Chemical Properties of Theophylline

| Property | Value |

| Chemical Name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl- wikipedia.org |

| Molecular Formula | CHNO wikipedia.org |

| Molecular Weight | 180.17 g/mol wikipedia.org |

| Appearance | White, odorless, crystalline powder wikipedia.org |

| Melting Point | 270–274°C nih.gov |

| pKa | 8.6 mims.com |

| Solubility (aqueous) | Poor (enhanced by salt formation) mims.com |

Ephedrine

Ephedrine has the chemical name (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. nih.govsuprabank.org Its molecular formula is CHNO, and its molecular weight is 165.23 g/mol . nih.gov Ephedrine is characterized by two asymmetric carbon centers, which give rise to four possible stereoisomers, categorized into the erythro (ephedrine) and threo (pseudoephedrine) series. wikipedia.org The anhydrous form of ephedrine has a melting point of 34°C, and it readily absorbs water to form a hemihydrate with a slightly higher melting point of 40°C. wikipedia.org It is volatile at room temperature, is laevorotary, and acts as a weaker base (pKa 9.4) compared to pseudoephedrine. wikipedia.org Ephedrine exhibits solubility in water (approximately one part in 36 at 20°C), alcohol, various organic solvents, and oils. wikipedia.org The free base can form a variety of derivatives, including hydrobromides, hydrochlorides, phosphates, oxalates, and sulphates. wikipedia.org The chemical structure of ephedrine was elucidated and first synthesized by Späth. wikipedia.org Modern synthetic routes often involve the reductive amination of phenyl acetyl carbinol (PAC). wikipedia.org Computational studies have been employed to investigate key chemical properties of ephedrine, such as its stability, reactivity, and degradation pathways, identifying molecular sites susceptible to electrophilic attacks and autoxidation mechanisms. Structurally, ephedrine is a substituted amphetamine and shares similarities with methamphetamine. suprabank.org

Table 2: Key Chemical Properties of Ephedrine

| Property | Value |

| Chemical Name | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol nih.gov |

| Molecular Formula | CHNO nih.gov |

| Molecular Weight | 165.23 g/mol nih.gov |

| Asymmetric Centers | Two wikipedia.org |

| Melting Point (anhydrous) | 34°C wikipedia.org |

| pKa | 9.4 wikipedia.org |

| Solubility | Soluble in water, alcohol, organic solvents, oils wikipedia.org |

Table 3: this compound (Theophylline/Ephedrine) Composition Overview

| Component | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) |

| Theophylline | Methylxanthine | CHNO | 180.17 wikipedia.org |

| Ephedrine | Phenethylamine alkaloid | CHNO | 165.23 nih.gov |

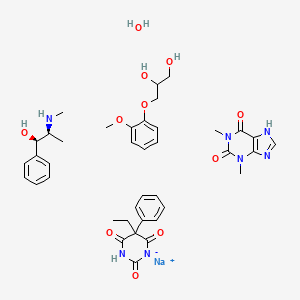

Structure

2D Structure

Properties

CAS No. |

8058-86-4 |

|---|---|

Molecular Formula |

C39H50N7NaO11 |

Molecular Weight |

815.8 g/mol |

IUPAC Name |

sodium;1,3-dimethyl-7H-purine-2,6-dione;5-ethyl-5-phenylpyrimidin-3-ide-2,4,6-trione;3-(2-methoxyphenoxy)propane-1,2-diol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrate |

InChI |

InChI=1S/C12H12N2O3.C10H15NO.C10H14O4.C7H8N4O2.Na.H2O/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-8(11-2)10(12)9-6-4-3-5-7-9;1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8,10-12H,1-2H3;2-5,8,11-12H,6-7H2,1H3;3H,1-2H3,(H,8,9);;1H2/q;;;;+1;/p-1/t;8-,10-;;;;/m.0..../s1 |

InChI Key |

FRSADJTWTDJRBY-IWPMNCBDSA-M |

SMILES |

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+] |

Isomeric SMILES |

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+] |

Canonical SMILES |

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+] |

Synonyms |

franol |

Origin of Product |

United States |

Theophylline: Academic Research Perspectives on a Core Component

Historical Milestones in Chemical Discovery and Early Synthesis Pathways

The history of theophylline (B1681296) began in the late 19th century. In 1888, the German biologist Albrecht Kossel first successfully isolated and chemically identified theophylline from tea leaves. wikipedia.orgnih.gov This discovery marked the entry of theophylline into the world of chemical science.

Following its identification, the next significant milestone was its chemical synthesis. The first successful synthesis was achieved in 1895 by another German chemist, Emil Fischer, along with Lorenz Ach. wikipedia.org Their method started from 1,3-dimethyluric acid. A few years later, in 1900, Wilhelm Traube introduced an alternative and more general method for synthesizing purine derivatives, which became a foundational pathway for producing theophylline and related compounds. wikipedia.orgslideshare.net These early synthetic routes were crucial, as they made theophylline more accessible for study and eventual use, moving beyond reliance on extraction from natural sources. nih.gov

| Milestone | Year | Key Figure(s) | Contribution |

| Discovery | 1888 | Albrecht Kossel | First isolation and chemical identification from tea leaves. wikipedia.orgnih.gov |

| First Synthesis | 1895 | Emil Fischer & Lorenz Ach | First chemical synthesis, starting from 1,3-dimethyluric acid. wikipedia.org |

| Alternative Synthesis | 1900 | Wilhelm Traube | Introduction of the Traube purine synthesis. wikipedia.orgslideshare.net |

Modern Chemical Synthesis Methodologies

The foundational work of early chemists has paved the way for more sophisticated and efficient methods of synthesizing theophylline, which are essential for meeting industrial and research demands.

Traube Purine Synthesis Approaches and Modifications

The Traube purine synthesis, introduced in 1900, remains a cornerstone in the synthesis of theophylline and other purine derivatives. wikipedia.orgslideshare.netdrugfuture.com The classic approach involves the cyclization of a pyrimidine intermediate to form the fused imidazole (B134444) ring of the purine structure.

The general steps of the Traube synthesis for theophylline are:

Condensation: N,N'-dimethylurea is reacted with a cyanoacetic ester (like cyanoacetic acid) to form a cyanoacetylmethylurea intermediate. chemicalbook.com

Cyclization: This intermediate cyclizes to form 6-amino-1,3-dimethyluracil. chemicalbook.com

Nitrosation: The 6-amino-1,3-dimethyluracil is then treated with a nitrosating agent, such as nitrous acid (generated from sodium nitrite), to introduce a nitroso group at the 5-position, yielding 5-nitroso-6-amino-1,3-dimethyluracil. chemicalbook.comscribd.com

Reduction: The nitroso group is reduced to an amino group, typically using a reducing agent like ammonium sulfide or through catalytic hydrogenation, to form 5,6-diamino-1,3-dimethyluracil. drugfuture.comchemicalbook.com

Ring Closure: Finally, the diaminouracil is reacted with a one-carbon source, such as formamide or formic acid, to close the imidazole ring and form theophylline. drugfuture.comchemicalbook.com

While this classic route is robust, modern modifications have been developed to improve efficiency and practicality. scribd.com

High-Yield Synthesis Strategies and Industrial Chemical Processes

For industrial-scale production, high-yield synthesis strategies are paramount. Modern industrial processes often adapt the principles of the Traube synthesis but with significant optimization of reagents, catalysts, and reaction conditions to maximize output and purity.

One patented high-yield method involves the following sequence:

Preparation of 6-amino-1,3-dimethyluracil: This is achieved by reacting dimethyl sulphate with 6-aminouracil in a sodium hydroxide solution. google.com

Nitrosation: The resulting 6-amino-1,3-dimethyluracil is treated with a sodium nitrite aqueous solution in the presence of acetic acid to produce 6-amino-5-nitroso-1,3-dimethyluracil (ANDMU). google.com

Catalytic Reduction: The ANDMU is then catalytically hydrogenated using a palladium on carbon (Pd/C) catalyst in a high-pressure hydrogen environment to form 5,6-diamino-1,3-dimethyluracil (DADMU). google.comgoogle.com

Final Ring Closure: The DADMU is reacted with a reagent like s-triazine or triethoxymethane to efficiently form the final theophylline product. google.comgoogle.com

This process is designed for large-scale production, emphasizing efficiency, the use of readily available starting materials, and high purity of the final product. google.com The use of catalytic hydrogenation is a key improvement over older reduction methods.

Catalytic Applications in Theophylline Chemical Synthesis

Catalysis plays a vital role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. In theophylline synthesis, catalysts are employed at several stages.

As mentioned, palladium on carbon (Pd/C) is a critical catalyst for the reduction of the nitroso intermediate to the diamino intermediate in industrial processes. google.comgoogle.com This catalytic hydrogenation is highly efficient and avoids the use of stoichiometric reducing agents that can be more difficult to handle and can generate more waste.

Recent research has also explored the use of theophylline itself, or its derivatives, as a catalyst in other organic reactions. Theophylline has been shown to be an effective, green, and biodegradable basic catalyst for various multicomponent synthesis processes. nih.gov Furthermore, the imidazole ring within theophylline can serve as a precursor to N-heterocyclic carbene (NHC) ligands, which are used to create metal complexes with catalytic activity in reactions like C-C coupling. nih.govresearchgate.net Theophylline hydrogen sulfate has also been developed as a reusable solid acid catalyst for certain organic syntheses, highlighting the versatility of the theophylline scaffold in the field of catalysis. tandfonline.com

Chemical Derivatization and Analogues in Contemporary Research

Theophylline's core structure serves as a versatile scaffold for chemical modification. Researchers continuously design and synthesize new derivatives and analogues to explore and enhance their chemical and biological properties. researchgate.net

Design Principles for Novel Theophylline Derivatives

The design of new theophylline derivatives is a strategic process guided by several principles aimed at creating molecules with specific properties. researchgate.net The primary sites for modification on the theophylline molecule are the N7 and C8 positions of the purine ring system. researchgate.net

Key design strategies include:

Fragment-Based Design: This approach involves combining the theophylline scaffold with other known pharmacophores or chemical moieties to create hybrid molecules. For example, combining theophylline with an acetylene moiety has been used to construct novel pharmacophores. researchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying different positions on the theophylline ring and observing the resulting changes in activity, researchers can identify which structural features are critical. This data helps in designing more potent or selective compounds. For instance, substitution at the N7 position has been shown to be a determinant for certain biological effects. researchgate.net

Introduction of Diverse Functional Groups: A wide array of chemical groups can be introduced, often at the N7 position, through reactions with alkyl halides or other electrophiles. These groups can include aryl, thioaryl, triazole, and tetrazole moieties, among others. researchgate.netnih.govrsc.orgnih.gov The goal is to alter properties like solubility, stability, and interaction with biological targets.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved characteristics.

Computational and In Silico Modeling: Modern drug design often employs computational tools to predict how a designed molecule will bind to a target. This allows for the rapid screening of many potential derivatives before they are synthesized, saving time and resources. researchgate.netnih.gov

These design principles are instrumental in the ongoing research into theophylline derivatives for a wide range of scientific applications. researchgate.netresearchgate.netresearchgate.net

| Research Area | Key Findings and Approaches |

| Historical Synthesis | Initial methods established by Fischer (from 1,3-dimethyluric acid) and Traube (from pyrimidine precursors). wikipedia.org |

| Industrial Synthesis | Optimized processes using catalytic hydrogenation (e.g., Pd/C) for high yields. google.comgoogle.com |

| Catalysis | Theophylline itself can act as a green catalyst; its derivatives are used to form catalytically active metal complexes. nih.govtandfonline.com |

| Derivative Design | Focus on modifying the N7 and C8 positions using fragment-based design, SAR, and computational modeling to create novel analogues. researchgate.netresearchgate.netnih.gov |

Synthetic Routes to Substituted Theophylline Scaffolds (e.g., 8-substituted, 7-substituted)

The chemical scaffold of theophylline (1,3-dimethylxanthine) allows for substitutions at various positions, primarily at the C8 and N7 positions, to generate derivatives with potentially enhanced pharmacological profiles.

8-Substituted Derivatives: The synthesis of 8-substituted theophylline derivatives often begins with a precursor like 8-chlorotheophylline. This compound can be prepared by reacting theophylline with a chlorinating agent such as N-chlorosuccinimide in an aqueous phase. google.com From 8-chlorotheophylline, various functional groups can be introduced. For instance, reaction with 4-amino acetophenone yields an intermediate, 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. This intermediate can then undergo condensation reactions with substituted benzaldehydes to form a series of chalcone derivatives. orientjchem.org These chalcones can be further cyclized with reagents like thiourea or hydrazine to create pyrimidine and pyrazoline derivatives, respectively. orientjchem.org

7-Substituted Derivatives: The N7 position of the theophylline imidazole ring is another common site for chemical modification. One approach involves the reaction of 8-substituted theophyllines with reagents like epoxy-propyl-acetaminophen. farmaciajournal.com Another method for creating 7-substituted derivatives is through the reaction of 7-(2-hydroxyethyl) theophylline with benzyl chloride in the presence of potassium carbonate and dimethylformamide (DMF). Additionally, 7,8-disubstituted derivatives can be synthesized, for example, by preparing 7-benzyltheophylline-8-thioacetic acid from 7-benzyl-8-bromotheophylline and thioacetic acid.

A variety of nicotinamide derivatives of 7-substituted theophyllines have also been prepared and pharmacologically screened. nih.gov These synthetic strategies allow for the creation of a diverse library of theophylline analogs for further investigation.

Chemical Modifications for Targeted Molecular Interactions

Chemical modifications of the theophylline structure are pursued to enhance potency, selectivity, and therapeutic index. By altering substituents, researchers can fine-tune the molecule's interaction with specific biological targets. For example, replacing the methyl groups of theophylline with n-propyl or larger alkyl groups, particularly when combined with an 8-phenyl moiety, can yield xanthines with increased selectivity for A1 adenosine receptors. researchgate.net

The goal of these modifications is often to separate the desired anti-inflammatory effects from the less desirable side effects. For instance, new derivatives have been synthesized to improve the pharmacological profile and reduce the side effects that occur at high concentrations. farmaciajournal.com Structure-activity relationship studies have shown that introducing bromo and imidazolyl radicals at the 8th position can significantly increase the bronchodilator effect compared to the parent theophylline molecule. farmaciajournal.com

Development of Theophylline Metal Complexes and Organometallic Compounds

Theophylline can act as a ligand, coordinating with metal ions to form metal complexes. These complexes represent a distinct class of compounds with unique physicochemical properties and potential therapeutic applications. uzh.ch Research has demonstrated the synthesis of theophylline complexes with various transition metals, including copper(II), zinc(II), manganese(II), cobalt(II), and nickel(II). dntb.gov.uaresearchgate.netresearchgate.net

In these complexes, the metal ion typically coordinates with the N7 nitrogen atom and the C6 oxygen atom of the theophylline molecule. researchgate.net The synthesis can be performed using methods like ultrasonic sonication to produce nano-sized complexes. sciopen.com These metal complexes have been shown to possess biological activities, such as antioxidant and antimicrobial effects, that can differ from the parent theophylline molecule. dntb.gov.uaresearchgate.net For example, the radical scavenging ability of certain metal complexes is notably higher than that of pure theophylline. dntb.gov.ua

Interactive Table: Examples of Theophylline Metal Complexes and Their Properties

| Complex Formula | Metal Ion | Synthesis Method | Key Finding |

|---|---|---|---|

| [Cu(theop)₂(H₂O)₃]·2H₂O | Copper(II) | Conventional | Possesses antioxidant activity. dntb.gov.ua |

| [Zn(theop)₂]∙H₂O | Zinc(II) | Conventional | Shows moderate antimicrobial activity. dntb.gov.ua |

| [Mn(theop)₂(H₂O)₄] | Manganese(II) | Conventional | Decomposes progressively to metal oxides upon heating. researchgate.net |

| [Co(theop)₂(H₂O)₄] | Cobalt(II) | Conventional | Isomorphous with Mn(II) and Ni(II) complexes. researchgate.net |

| [Ni(THP)₂(H₂O)₂(Cl)₂] | Nickel(II) | Ultrasonic Sonication | Nanocomplex size in the range of 15-25 nm. sciopen.com |

Elucidation of Molecular and Cellular Mechanisms of Action (Pre-clinical Focus)

Theophylline's therapeutic effects are multifactorial, arising from its interaction with several key cellular targets. The primary mechanisms include phosphodiesterase inhibition, adenosine receptor antagonism, and histone deacetylase activation. clinpgx.orgdrugbank.com

Phosphodiesterase Inhibition Dynamics and Isoform Specificity

One of the well-established mechanisms of theophylline is the non-selective inhibition of phosphodiesterase (PDE) enzymes. nih.govlitfl.com PDEs are responsible for the breakdown of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov By inhibiting PDEs, theophylline increases the intracellular concentrations of these second messengers, leading to effects such as smooth muscle relaxation (bronchodilation). litfl.com

Theophylline inhibits multiple PDE isoenzymes, with notable action on PDE3 and PDE4. drugbank.comnih.gov Inhibition of PDE3 is linked to its bronchodilator effects, while inhibition of PDE4 is associated with both bronchodilation and anti-inflammatory actions. drugbank.comnih.gov However, PDE4 inhibition is also thought to be responsible for common side effects like nausea. nih.gov The concentrations required for significant PDE inhibition are generally higher than those needed for its anti-inflammatory effects. nih.gov

Adenosine Receptor Antagonism at Subtype Level

Theophylline is a non-selective antagonist of adenosine receptors, with activity at A1, A2A, and A2B subtypes. drugbank.comnih.gov Adenosine can cause bronchoconstriction in asthmatics, and by blocking its receptors, theophylline can prevent this effect. drugbank.com

The affinity of theophylline for different adenosine receptor subtypes is in the micromolar range. researchgate.netnih.gov While it is generally considered non-selective, some studies suggest a slightly greater affinity for the A1 receptor compared to the A2 receptor. researchgate.netoup.com However, this selectivity can be dependent on the concentration of adenosine present. oup.com The antagonism of A1 receptors, in particular, has been linked to some of the more serious side effects of theophylline, such as cardiac arrhythmias and seizures. nih.govwikipedia.org

Interactive Table: Theophylline's Interaction with Adenosine Receptor Subtypes

| Receptor Subtype | Theophylline Action | Associated Effect | Ki (Affinity) |

|---|---|---|---|

| A1 | Antagonist | Potential for cardiac side effects. nih.govwikipedia.org | ~14 µM researchgate.net |

| A2A | Antagonist | Contributes to CNS stimulant effects. wikipedia.org | ~14 µM researchgate.net |

| A2B | Antagonist | Blocks adenosine-mediated bronchoconstriction. drugbank.com | Micromolar range nih.gov |

| A3 | Weak Antagonist | Less significant interaction. nih.gov | High Ki values (>100 µM) nih.gov |

Histone Deacetylase Activation Pathways and Molecular Targets

A more recently discovered mechanism, which occurs at lower, therapeutically relevant concentrations, is the activation of histone deacetylases (HDACs). nih.govmdpi.com This action is distinct from PDE inhibition and adenosine receptor antagonism. clinpgx.org HDACs are enzymes that remove acetyl groups from histones, leading to the condensation of chromatin and suppression of inflammatory gene expression. mdpi.comresearchgate.net

Theophylline has been shown to increase the activity of HDACs, particularly HDAC2. researchgate.netersnet.org This activation appears to occur through the inhibition of phosphoinositide-3-kinase-delta (PI3K-δ), which is activated by oxidative stress and normally reduces HDAC2 activity. mdpi.comresearchgate.net By activating HDAC, theophylline enhances the anti-inflammatory effects of corticosteroids, which recruit HDACs to the sites of active inflammation to switch off inflammatory genes. nih.gov This mechanism provides a basis for the synergistic anti-inflammatory effects observed when theophylline is used with corticosteroids and may help reverse corticosteroid resistance in conditions like COPD. ersnet.org

Investigations into Other Intracellular Signaling Modulations

Beyond its well-documented roles as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist, research has identified other intracellular signaling pathways modulated by theophylline. wikipedia.orgnih.gov One significant mechanism involves the activation of histone deacetylase (HDAC). medscape.comnih.gov This action enhances the anti-inflammatory effects of corticosteroids, which are often used concurrently in treating respiratory diseases. medscape.com By activating HDAC, theophylline can decrease the expression of inflammatory genes. nih.gov

Further studies indicate that theophylline can influence gene transcription by preventing the translocation of the pro-inflammatory transcription factor NF-kB into the nucleus. medscape.com It achieves this by protecting the inhibitory protein I-kBa from degradation. medscape.com In vitro studies have also demonstrated that theophylline promotes apoptosis (programmed cell death) in inflammatory cells such as eosinophils and neutrophils. medscape.com At higher concentrations, theophylline may also increase circulating catecholamines, inhibit calcium influx into inflammatory cells, suppress prostaglandin effects, and antagonize tumor necrosis factor α. medscape.com

Biotransformation Pathways and Metabolite Chemical Profiling

Theophylline is extensively metabolized in the liver, with approximately 90% of a dose undergoing biotransformation in adults. sdrugs.comnih.gov The primary metabolic routes are N-demethylation and 8-hydroxylation, leading to the formation of several metabolites. sdrugs.comclinpgx.org

N-Demethylation Pathways (e.g., to 1-methylxanthine, 3-methylxanthine)

N-demethylation of theophylline results in the formation of 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX). sdrugs.comnih.govresearchgate.net These pathways account for a significant portion of theophylline metabolism, with 1-methylxanthine formation representing 8-24% and 3-methylxanthine formation representing 5-15% of the parent drug's biotransformation. clinpgx.org Of the metabolites produced, only 3-methylxanthine and caffeine (B1668208) (formed via N-methylation) exhibit pharmacological activity; 3-methylxanthine has approximately one-tenth the activity of theophylline. sdrugs.com The conversion to these demethylated products can be catalyzed by engineered E. coli containing N-demethylase genes, demonstrating a biological pathway for their production. nih.gov Studies involving the reaction of theophylline with oxidizing radicals have also observed the formation of both 1-methylxanthine and, to a lesser degree, 3-methylxanthine. nih.govresearchgate.net

Hydroxylation Pathways (e.g., to 1,3-dimethyluric acid)

The main metabolic pathway for theophylline is 8-hydroxylation, which converts it to 1,3-dimethyluric acid (1,3-DMU). sdrugs.comnih.govnih.gov This metabolite is the most abundant, accounting for approximately 60-80% of a theophylline dose. clinpgx.orgfoodb.ca Research has shown that 1,3-dimethyluric acid itself is not demethylated to form other metabolites like 1-methyluric acid. nih.gov Instead, 1-methyluric acid is formed through the subsequent oxidation of 1-methylxanthine. nih.gov

Identification of Enzyme Systems Catalyzing Biotransformation (e.g., Cytochrome P-450 Isoenzymes, Xanthine Oxidase)

The biotransformation of theophylline is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. nih.govunil.chdiff.org

Cytochrome P450 Isoenzymes : Several CYP isoforms are involved. CYP1A2 is the principal enzyme responsible for both N-demethylation and the high-affinity 8-hydroxylation of theophylline to 1,3-dimethyluric acid. nih.govnih.govpharmaceutical-journal.com Other isoforms, including CYP2E1, also contribute, particularly at higher theophylline concentrations, acting as a low-affinity, high-capacity pathway for 8-hydroxylation. nih.govnih.gov CYP2D6 plays a minor role, and CYP3A4 shows no significant activity in theophylline metabolism in vitro. nih.govnih.gov

Metabolic Non-linearity and Capacity-Limited Pathways

Theophylline's elimination can become non-linear, as its metabolic pathways can become saturated even within the therapeutic range. wikipedia.orgtg.org.auuky.edu This means that a small increase in dose can lead to a disproportionately large increase in its serum concentration. wikipedia.org Both the N-demethylation and hydroxylation pathways are capacity-limited. nih.gov The saturation of these metabolic processes follows Michaelis-Menten kinetics, where the rate of elimination does not increase proportionally with the drug concentration once the metabolizing enzymes are saturated. tg.org.au Evidence suggests that at high plasma concentrations, the formation of 1,3-dimethyluric acid may approach a zero-order process, where a constant amount of the drug is eliminated per unit of time. nih.gov This metabolic non-linearity is a critical factor, as unrecognized saturation can lead to the accumulation of the drug and potential toxicity. uky.edu

Factors Influencing Biotransformation Rates (e.g., enzymatic induction, specific chemical exposures)

Numerous factors can alter the rate of theophylline biotransformation by inducing or inhibiting the CYP450 enzymes responsible for its metabolism. nih.govresearchgate.net

Enzymatic Induction : This process involves an increased expression of metabolic enzymes. longdom.orgwikipedia.org

Smoking : Tobacco and marijuana smoke contain polycyclic aromatic hydrocarbons that are potent inducers of CYP1A2. wikipedia.orgpharmaceutical-journal.comccjm.org This leads to increased theophylline clearance, often requiring higher doses in smokers. pharmaceutical-journal.com

Diet : High-protein, low-carbohydrate diets and charcoal-broiled foods can increase theophylline clearance. medscape.comunil.chccjm.org

Drugs : Certain medications, such as phenobarbital and phenytoin, are known inducers of hepatic enzymes and can increase the clearance of theophylline. medscape.comccjm.orgnih.gov

Enzymatic Inhibition :

Drugs : Many drugs can inhibit CYP1A2, thereby decreasing theophylline clearance and increasing its concentration. Examples include macrolide antibiotics (e.g., erythromycin), quinolone antibiotics (e.g., ciprofloxacin), cimetidine, and allopurinol. medscape.comccjm.orgmedscape.com

Disease States : Conditions that affect liver function, such as cirrhosis and congestive heart failure, can significantly reduce the clearance of theophylline. unil.chmedscape.com Febrile viral illnesses can also impair metabolism. medscape.com

Other Factors :

Age : Metabolism is markedly reduced in neonates and the elderly. nih.govunil.ch

Genetic Factors : Genetic polymorphisms in CYP1A2 and CYP2E1 can lead to interindividual variations in theophylline metabolism. clinpgx.orgpharmaceutical-journal.com

Spectroscopic and Advanced Analytical Methodologies

A comprehensive understanding of theophylline, a core component of this compound, necessitates the use of a wide array of sophisticated analytical techniques. These methodologies are crucial for elucidating its molecular structure, quantifying its presence in various matrices, characterizing its physical and chemical properties, and identifying its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of theophylline. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and chemical environment of each atom in the molecule.

Solid-state ¹³C NMR has been employed to investigate theophylline in cocrystals with various coformers, such as malonic acid and glutaric acid. researchgate.net This analysis allows for a comparison of the isotropic chemical shifts and the principal values of the chemical shift tensor across different crystalline forms. researchgate.net By comparing these shifts, researchers can identify significant effects on the local electronic structure at specific atomic sites. researchgate.net For instance, in a series of cocrystals, analysis of the principal values of the chemical shift tensors for the ring carbon atoms provides insights linked to differences in the known crystal structures. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Data for Theophylline

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 | 151.8 |

| C4 | 148.5 |

| C5 | 107.2 |

| C6 | 155.4 |

| C8 | 141.6 |

| N1-CH₃ | 29.6 |

| N3-CH₃ | 27.8 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

UV-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Molecular Interactions

UV-Visible (UV-Vis) spectroscopy is a widely used method for the quantitative determination of theophylline. The molecule exhibits characteristic absorption maxima in the UV range, typically around 272 nm and 202 nm. materiex.com This property is frequently exploited for detection in chromatographic techniques like HPLC. kratos.comwikipedia.org The absorbance at a specific wavelength is directly proportional to the concentration of theophylline, allowing for accurate quantification. For instance, simultaneous equation methods using UV spectroscopy have been developed to determine the concentration of theophylline in mixtures, with linearity observed in concentration ranges such as 4-24 mcg/ml. kratos.com

Beyond simple quantification, UV-Vis spectroscopy is also a valuable tool for studying molecular interactions. Studies have investigated the binding of theophylline with calf thymus DNA, where changes in the UV-Vis spectrum upon interaction indicate the formation of a theophylline-DNA complex. wikipedia.org An increase in the intensity of theophylline's characteristic UV band at 278 nm suggests a major drug-DNA interaction at the DNA surface. lucideon.com Such studies are crucial for understanding the compound's mechanism of action at a molecular level.

Table 2: UV-Visible Absorption Maxima for Theophylline

| Wavelength (λmax) | Notes |

|---|---|

| ~272 nm | Primary wavelength for quantification. materiex.com |

| ~202 nm | Secondary absorption peak. materiex.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Material Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of theophylline. These methods are particularly useful for material characterization, such as identifying different physical forms (polymorphs and hydrates).

Fourier Transform Infrared (FTIR) spectroscopy has been used to study the interaction of theophylline with DNA. The analysis revealed that theophylline interacts with all base pairs (A-T and G-C) and the phosphate groups of DNA through hydrogen bonding. eag.com

Raman spectroscopy is highly effective for probing pseudopolymorphic transitions, such as the hydration and dehydration of theophylline. phi.com The anhydrous and monohydrated forms of theophylline have distinct Raman spectra. For example, the monohydrated form shows characteristic peaks at 1166 cm⁻¹ and 1683 cm⁻¹, which are absent in the spectrum of the anhydrous form. This allows researchers to monitor the kinetics of these transitions under different relative humidity (RH) conditions. phi.com Studies have shown that the critical RH for the hydration of anhydrous theophylline is around 79%, while the critical RH for dehydration is approximately 30%. phi.com

Table 3: Characteristic Raman Peaks for Theophylline Forms

| Form | Characteristic Peak (cm⁻¹) |

|---|---|

| Monohydrate | 1166 |

| Monohydrate | 1683 |

Mass Spectrometry (MS) for Metabolite Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the analysis of theophylline, offering high sensitivity and specificity for identifying metabolites and assessing purity. When coupled with chromatographic separation techniques (LC-MS or GC-MS), it becomes a powerful platform for bioanalytical studies.

LC-MS is frequently used for the determination of theophylline and its metabolites in biological samples like plasma and urine. Using techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), the molecular ions of theophylline (m/z 181.1) and its metabolites—such as 1,3-dimethyluric acid (m/z 197), 3-methylxanthine (m/z 167), and 1-methylxanthine (m/z 167)—can be clearly observed as base peaks. Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific transitions from a precursor ion to a product ion, for example, m/z 181.1 → 124.2 for theophylline.

MS is also crucial for purity assessment. An ion trap time-of-flight mass spectrometer (IT-TOF-MS) can be used to identify impurities in theophylline certified reference materials. For instance, in the analysis of 8-chlorotheophylline, LC-MS was used to identify impurities, with the [M+H]⁺ peak for theophylline observed at an m/z of 180.9.

Table 4: Mass Spectrometry Data for Theophylline and Related Compounds

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Theophylline | Positive ESI | 181.1 | 124.2 | |

| Theophylline | Positive ESI | 180.9 ([M+H]⁺) | - | |

| 1,3-Dimethyluric Acid | Positive ESI | 197 | - | |

| 3-Methylxanthine | Positive ESI | 167 | - | |

| 1-Methylxanthine | Positive ESI | 167 | - |

Chromatographic Techniques (e.g., HPLC, LC-MS, GC, GC-MS) for Separation and Quantification

Chromatographic methods are the cornerstone of theophylline analysis, providing the necessary separation for accurate quantification in complex mixtures such as pharmaceutical formulations and biological fluids.

High-Performance Liquid Chromatography (HPLC) is the most popular analytical method for the determination of theophylline. wikipedia.org A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a water-acetonitrile or water-methanol mixture. kratos.comwikipedia.org Detection is commonly performed using a UV detector set to the absorption maximum of theophylline (~272-280 nm). kratos.comwikipedia.org HPLC methods have been developed and validated according to ICH guidelines, demonstrating linearity, precision, and accuracy. kratos.com For example, one method reported a retention time of 3.747 minutes and linearity in the 5-25 mg/L range with a correlation coefficient (R²) of 0.9998. kratos.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity of mass spectrometry. This technique is particularly valuable for quantifying theophylline and its metabolites simultaneously in biological matrices. LC-MS/MS methods offer excellent sensitivity and specificity, often with simple sample preparation steps like protein precipitation.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also effective for theophylline analysis. These methods often require derivatization of theophylline to increase its volatility. GC-MS provides high specificity and has been used to determine the theophylline content in single microcapsules. Isotope dilution-mass spectrometry (GC-IDMS) is a reference method that offers very high accuracy and precision.

Table 5: Example Chromatographic Conditions for Theophylline Analysis

| Technique | Column | Mobile Phase / Conditions | Detection | Retention Time (min) |

|---|---|---|---|---|

| HPLC | Agilent Zorbax-SCX-C18 (5 µm, 250 mm x 4.6 mm) | 0.1% Orthophosphoric acid in Acetonitrile:Methanol (50:50 v/v) | UV at 280 nm | 3.747 kratos.com |

| HPLC | Waters® C18 (µBondapak™ 5 µm, 150 × 3.9 mm) | Water:Acetonitrile (96:4 v/v) | UV at 272 nm | Not Specified wikipedia.org |

| LC-MS/MS | HyPURITY ADVANCE™ C18 (3 × 50 mm) | 2 mM ammonium acetate buffer:Methanol (20:80 v/v) | MS/MS (MRM) | Not Specified |

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Analysis

Surface-sensitive techniques provide information about the elemental composition and chemical state of the outermost few nanometers of a material.

X-ray Photoelectron Spectroscopy (XPS) , also known as ESCA (Electron Spectroscopy for Chemical Analysis), is a quantitative technique that analyzes the elemental composition and chemical state of a material's surface. phi.com Studies have used N 1s XPS to probe the nitrogen centers in theophylline complexes. The four distinct nitrogen environments in theophylline result in two primary XPS peak components. kratos.com The peak from C-N/-N-C=O nitrogens appears at a binding energy of 401.0 ± 0.1 eV. kratos.com The second peak, arising from the C=N nitrogen, is sensitive to its chemical environment. In theophylline co-crystals, this peak is found at 399.6 ± 0.1 eV. However, upon protonation of this nitrogen (C=NH⁺) in theophylline salts, the peak shifts by +2.3 eV to 401.9 eV, clearly indicating a change in the chemical state. kratos.com

Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental information from the top 3-10 nm of a sample. It utilizes a focused electron beam to excite atoms, causing the emission of "Auger" electrons with kinetic energies characteristic of each element. AES offers high spatial resolution (as small as 8-10 nm), making it suitable for analyzing small surface features. While AES is a powerful tool for surface characterization in materials science, specific research applying AES to the analysis of theophylline was not identified in a review of the literature. wikipedia.org

In Vitro Studies in Chemical and Biochemical Research

In vitro methodologies have been instrumental in dissecting the molecular interactions and cellular effects of theophylline. These studies, conducted in controlled laboratory settings, have provided foundational insights into its biochemical profile.

Cell-based assays have offered a window into the complex cellular responses elicited by theophylline. Research has demonstrated its ability to modulate histone deacetylase (HDAC) activity, a key epigenetic regulator. In human lung epithelial A549 cells, theophylline exhibited a concentration-dependent effect on HDAC activity, with a maximal increase observed at 10⁻⁵ M. However, at higher concentrations (10⁻⁴ to 10⁻³ M), it showed an inhibitory effect on HDAC activity.

The impact of theophylline on cell viability and signaling has also been a focus of investigation. In AML12 mouse hepatocytes, theophylline at concentrations of 25–125 μM induced rises in cytosolic Ca²⁺ and was shown to cause cytotoxicity. mdpi.com This cytotoxic response could be reversed by the chelation of cytosolic Ca²⁺. Furthermore, studies in cancer cell lines have explored theophylline's potential anti-proliferative effects. In HeLa and MCF-7 cells, theophylline has been shown to down-regulate the splicing factor SRSF3 and induce cellular apoptosis and senescence, thereby decreasing colony formation. nih.govfrontiersin.org

| Cell Line | Assay | Concentration | Observed Effect |

|---|---|---|---|

| A549 (Human Lung Epithelium) | HDAC Activity Assay | 10⁻⁵ M | Maximum increase in HDAC activity |

| AML12 (Mouse Hepatocyte) | Cell Viability Assay | 25–125 μM | Concentration-dependent cytotoxicity |

| HeLa (Human Cervical Cancer) | Apoptosis/Cell Cycle Analysis | Not Specified | Induction of apoptosis and G2/M arrest |

| MCF-7 (Human Breast Cancer) | Senescence Assay | Not Specified | Induction of cellular senescence |

Theophylline's interaction with various enzymes and receptors is central to its pharmacological profile. It is a well-established antagonist of adenosine receptors. Receptor binding assays have quantified its affinity for different subtypes, revealing varying inhibition constants (Ki). In addition to its action on adenosine receptors, theophylline is a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides. This inhibition leads to an increase in intracellular cyclic AMP and cyclic GMP. Theophylline also demonstrates inhibitory effects on other enzymes, such as a concentration-dependent inhibition of PI3K-δ with an IC50 of 2.1 ± 0.12 μM in H₂O₂-treated cells. nih.gov Furthermore, it has been shown to competitively inhibit GABA-induced currents in recombinant GABA-A receptors with an IC50 value of 1841 ± 63 μM. researchgate.net

| Target | Assay Type | Species/System | Value |

|---|---|---|---|

| Adenosine A1 Receptor | Binding Affinity (Ki) | Rat | 14 μM |

| Adenosine A2A Receptor | Binding Affinity (Ki) | Human | >100 μM |

| Adenosine A2B Receptor | Binding Affinity (Ki) | Human | 13 μM |

| Adenosine A3 Receptor | Binding Affinity (Ki) | Rat | >100 μM |

| Phosphodiesterase (non-selective) | Inhibition | - | Inhibitor |

| PI3K-δ | Inhibition (IC50) | In vitro (H₂O₂-treated cells) | 2.1 ± 0.12 μM |

| GABA-A Receptor | Inhibition (IC50) | Recombinant | 1841 ± 63 μM |

The genotoxic potential of theophylline has been evaluated using a battery of standard in vitro and in vivo tests. In the Ames Salmonella assay, theophylline was reported to be non-mutagenic. nih.gov However, another study assessing its effects in Salmonella strains TA97a, TA100, TA102, and TA104 found very weak mutagenic effects in strains TA102 and TA104, but only at certain concentrations and in the presence of a metabolic activation system (S9). nih.gov No mutagenic activity was observed in the other strains, with or without metabolic activation. nih.gov

In studies utilizing Chinese Hamster Ovary (CHO) cells, theophylline did not induce chromosomal aberrations. nih.gov However, it did induce sister chromatid exchanges (SCEs) in the absence of the S9 metabolic activation system. nih.gov An in vivo micronucleus assay in mice did not yield positive results. nih.gov In contrast, an in vivo sister chromatid exchange assay in the bone marrow cells of mice indicated that theophylline could induce significant SCEs. nih.gov

| Test System | Endpoint | Result |

|---|---|---|

| Ames Salmonella Assay (TA97a, TA100) | Gene Mutation | Negative |

| Ames Salmonella Assay (TA102, TA104) | Gene Mutation | Weakly Positive (with S9) |

| Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | Negative |

| Chinese Hamster Ovary (CHO) Cells | Sister Chromatid Exchanges | Positive (without S9) |

| Mouse Bone Marrow | Micronucleus Assay | Negative |

| Mouse Bone Marrow | Sister Chromatid Exchange | Positive |

Microorganisms offer a valuable tool for studying the metabolism of chemical compounds and for the potential biosynthesis of novel derivatives. Fungi, in particular, have been shown to mediate the biotransformation of methylxanthines. For instance, Aspergillus sydowii has been identified as capable of converting caffeine into theophylline through N-demethylation during solid-state fermentation. In one study, after 15 days of fermentation, approximately 83.88% of caffeine was degraded, leading to the production of 24.60 ± 1.18 mg/g of theophylline. nih.gov This demonstrates the potential of using microbial systems to produce theophylline from other readily available methylxanthines.

Non-Clinical Animal Model Studies for Fundamental Chemical Insights

Animal models provide an indispensable platform for investigating the integrated physiological and pharmacological effects of chemical compounds in a living system. These studies have been crucial for understanding the pharmacodynamic mechanisms of theophylline.

Theophylline has been studied in various animal models to elucidate its pharmacodynamic effects, particularly its anti-inflammatory properties in the context of airway diseases. In animal models of asthma, theophylline has been shown to inhibit airway inflammation induced by both allergic and non-allergic stimuli. nih.gov It has been observed to reduce the infiltration of eosinophils and other inflammatory cells into the airways.

Beyond its effects on airway inflammation, theophylline's impact on the central nervous system has also been investigated. In a rat model of tardive dyskinesia, chronic administration of haloperidol led to oxidative damage in the brain, which was prevented by theophylline treatment. Theophylline also reversed the haloperidol-induced decrease in dopamine (B1211576) levels. These findings suggest an involvement of the adenosinergic system in the observed effects.

| Animal Model | Condition | Key Pharmacodynamic Effect |

|---|---|---|

| Guinea Pig, Rat, Mouse | Allergic and Non-allergic Airway Inflammation | Inhibition of inflammatory cell infiltration |

| Rat | Tardive Dyskinesia (Haloperidol-induced) | Prevention of oxidative brain damage and reversal of dopamine depletion |

Elucidation of Biotransformation and Metabolic Pathways in Animal Models

The biotransformation of theophylline, a methylxanthine compound, has been a subject of extensive investigation in various animal models to understand its metabolic fate. These studies are crucial for extrapolating potential metabolic pathways in humans. The primary routes of theophylline metabolism involve N-demethylation and 8-hydroxylation, with significant species-specific variations in the predominance of these pathways.

In most species studied, 8-hydroxylation to form 1,3-dimethyluric acid is a major metabolic pathway. For instance, in rabbits and rats, this pathway accounts for a substantial portion of theophylline metabolism. In rabbit liver microsomes, 1,3-dimethyluric acid was the primary metabolite, constituting 77% of the total metabolites formed. Similarly, in rat liver microsomes, this metabolite represented 94% of the total. dntb.gov.ua N-demethylation is another key metabolic route, leading to the formation of 1-methylxanthine and 3-methylxanthine. clinpgx.org The N-demethylation of theophylline is primarily carried out by the cytochrome P450 enzyme CYP1A2. clinpgx.org

Studies utilizing mammalian cell lines genetically engineered to express single cytochrome P450 isoforms have provided further clarity on the specific enzymes involved. These studies have shown that theophylline is metabolized mainly via 8-hydroxylation and that cell lines expressing rat or human CYP1A2, or rat CYP1A1, exhibit the highest activities in this reaction. nih.gov

A novel metabolite, theophylline-7β-d-ribofuranoside (theonosine), has been identified in the lung tissue of several mammalian species, including rats, rabbits, dogs, pigs, sheep, and humans. mdpi.com The production of this metabolite was observed in the microsomal fraction of the lungs and was found to be dependent on NADP and enhanced by magnesium ions. mdpi.com This discovery highlights the potential for lung tissue to contribute to the unique metabolic profile of theophylline. mdpi.com

The pharmacokinetics of theophylline and its metabolites have been investigated in detail in rabbits. Following intravenous administration, the disposition of theophylline and its metabolites was described using a 13-compartment model. nih.gov In guinea pigs, the major metabolites of theophylline include 3-methylxanthine, 1,3-dimethyluric acid, and 1-methyluric acid.

It's important to note that external factors can influence theophylline metabolism in animal models. For example, a study in rabbits found that repeated administration of Capsicum fruit suspension significantly reduced the urinary excretion of 1-methyluric acid, suggesting an effect on the xanthine oxidase pathway. nih.gov

Table 1: Major Theophylline Metabolites in Different Animal Models

| Animal Model | Major Metabolite(s) | Key Enzymes Involved | Reference(s) |

| Rabbit | 1,3-dimethyluric acid, 1-methylxanthine, 3-methylxanthine | Cytochrome P450 | dntb.gov.ua |

| Rat | 1,3-dimethyluric acid | Cytochrome P450 (CYP1A1, CYP1A2) | dntb.gov.uanih.gov |

| Guinea Pig | 3-methylxanthine, 1,3-dimethyluric acid, 1-methyluric acid | Not specified | |

| Various Mammals (Lung Tissue) | Theophylline-7β-d-ribofuranoside (Theonosine) | Microsomal enzymes (NADP-dependent) | mdpi.com |

Model Selection and Translational Considerations for Non-Clinical Research

The selection of appropriate animal models is a critical aspect of non-clinical research on theophylline, with the ultimate goal of translating the findings to human clinical scenarios. However, significant interspecies differences in metabolic pathways and pharmacokinetics pose a considerable challenge to this translation. researchgate.net

The disparities in the expression and activity of metabolic enzymes, such as the cytochrome P450 family, are a primary source of variation. For example, while CYP1A2 is a key enzyme in human theophylline metabolism, the relative importance of this and other CYP isoforms can differ in animal models. nih.gov This can lead to quantitative and even qualitative differences in the metabolite profiles between species.

When selecting an animal model for theophylline research, it is essential to consider the specific research question. For instance, if the focus is on the bronchodilatory effects, a model that exhibits similar airway physiology and pharmacology to humans would be appropriate. nih.gov However, for metabolic studies, an animal model with a theophylline metabolic profile that closely resembles that of humans would be more predictive.

Large animal models, such as dogs and non-human primates, often share more physiological and anatomical similarities with humans, which can increase the translational value of the data. transonic.com However, practical considerations such as cost, housing, and ethical concerns often favor the use of smaller rodent models like rats and mice. transonic.com While rodent models are widely used, it is crucial to acknowledge their limitations in replicating human disease and drug metabolism. transonic.com

To bridge the translational gap, a thorough understanding of the strengths and weaknesses of each animal model is necessary. mdpi.com This includes a detailed characterization of their metabolic pathways for theophylline and a comparison to the known human metabolic profile. mdpi.com Methodological rigor in preclinical studies, including appropriate sample sizes, randomization, and control groups, is also paramount to ensure the reliability and translatability of the data. transonic.com Ultimately, no single animal model can perfectly replicate the human condition, and a comprehensive approach that integrates data from multiple models, alongside in vitro human tissue studies, is often required to improve the predictive value of non-clinical research. nih.gov

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Dynamics)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively employed to investigate the electronic and structural properties of theophylline. imanagerpublications.comresearchgate.net These computational methods provide insights into the molecule's geometry, total energies, frontier molecular orbital energies (HOMO-LUMO), and atomic charges. imanagerpublications.com For instance, DFT calculations using the B3LYP/6-31G and B3LYP/6-31G** levels of theory have been used to determine the equilibrium structure of theophylline and its electronic properties. imanagerpublications.com The calculated HOMO-LUMO energy gaps provide information about the molecule's chemical reactivity and kinetic stability. imanagerpublications.com

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of theophylline and its interactions with biological macromolecules. mdpi.com MD simulations have been used to explore the conformational landscape of theophylline-binding RNA aptamers in their unbound state, revealing the structural diversity and dynamics of the binding site. nih.govdntb.gov.ua These simulations can also elucidate the mechanism of ligand binding, as demonstrated by studies on a theophylline-responsive riboswitch, which used MD to investigate factors causing leakage in the riboswitch's "off" state. nih.gov Furthermore, accelerated MD methods, such as Ligand Gaussian accelerated Molecular Dynamics (LiGaMD), have been utilized to capture the repetitive binding and dissociation of theophylline to an RNA aptamer, providing insights into the binding thermodynamics and kinetics. nih.govacs.org

Table 2: Key Parameters from Quantum Chemical Calculations of Theophylline

| Calculation Method | Basis Set | Calculated Property | Value | Reference(s) |

| DFT | B3LYP/6-31G | Total Energy | -17438.43 eV | imanagerpublications.com |

| DFT | B3LYP/6-31G | Total Energy | -17444.53 eV | imanagerpublications.com |

| DFT | B3LYP/6-31G | HOMO-LUMO Energy Gap | 5.00 eV | imanagerpublications.com |

| DFT | B3LYP/6-31G | HOMO-LUMO Energy Gap | 5.12 eV | imanagerpublications.com |

Molecular Docking Simulations and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to study the interaction of theophylline with its biological targets. For example, molecular docking studies have been conducted to investigate the interaction of theophylline with the 3CLpro protein of the SARS-CoV-2 virus, suggesting its potential as an antiviral agent. mdpi.com These simulations can identify key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and van der Waals forces. mdpi.com

The analysis of ligand-target interactions provides a detailed understanding of the binding mechanism at the atomic level. In the context of theophylline, these analyses have been crucial in understanding its binding to RNA aptamers. nih.gov By combining molecular dynamics simulations with experimental data, researchers have been able to elucidate a "conformational selection" mechanism for theophylline binding to a flexible RNA aptamer. nih.govacs.org This involves the ligand binding to a pre-existing conformation of the RNA that is competent for binding. Such detailed interaction analysis is invaluable for the rational design of new molecules with improved binding affinity and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Computational methods play a significant role in elucidating the structure-activity relationships (SAR) of theophylline and its derivatives. researchgate.net Quantitative structure-activity relationship (QSAR) studies correlate the biological activity of a series of compounds with their physicochemical and quantum chemical parameters. nih.gov For instance, a QSAR study on novel 7-substituted theophylline derivatives investigated the correlation between their bronchodilatory activities and various calculated parameters. nih.gov Such studies can help in identifying the key structural features that are important for the desired biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for developing predictive models of biological activity. mdpi.com These methods can provide a graphical representation of the regions around a molecule where modifications are likely to increase or decrease activity, thereby guiding the design of new, more potent analogs. mdpi.com While specific 3D-QSAR studies on theophylline were not found in the provided search results, the principles of these methods are broadly applicable to understanding the SAR of theophylline derivatives. nih.gov The insights gained from computational SAR studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. semanticscholar.org

Computational Studies on Theophylline's Catalytic and Chemical Reactivity

Computational studies have provided valuable insights into the chemical reactivity of theophylline, particularly in the context of its metabolism. Density Functional Theory (DFT) calculations have been used to investigate the metabolic mechanisms of theophylline by cytochrome P450 monooxygenase. nih.gov These studies have explored the N-demethylation pathways, proceeding through N-methyl hydroxylation followed by the decomposition of the resulting carbinolamine species. nih.gov The calculations indicated that N-demethylation at the N3 position is kinetically more favorable than at the N1 position, making 1-methylxanthine the energetically preferred metabolite. nih.gov These theoretical findings are in agreement with experimental observations. nih.gov

Computational methods are also used to study the reactivity of theophylline in other contexts. For example, the molecular electrostatic potential (MEP) map, calculated using DFT, can identify the regions of the molecule that are more susceptible to electrophilic and nucleophilic attack. imanagerpublications.com For theophylline, the MEP map shows negative electrostatic potentials around the oxygen atoms, indicating these as likely sites for electrophilic attack, while a positive potential is observed around a hydrogen atom. imanagerpublications.com These computational approaches provide a theoretical framework for understanding and predicting the chemical behavior of theophylline in various chemical and biological environments.

Applications in Fundamental Chemical Synthesis and Research Tools

Beyond its well-documented role in medicine, theophylline has garnered significant interest within the academic research community for its applications in fundamental chemical synthesis and as a versatile research tool. Its unique chemical structure and properties have been exploited to develop greener catalytic processes and to create novel chemical entities and synthetic methodologies.

Recent research has highlighted theophylline as a green, effective, and biodegradable catalyst for a variety of multicomponent organic reactions. researchgate.netrsc.org Its utility as a catalyst is attributed to its ability to promote reactions with high yield and efficiency, making it a suitable candidate for industrial-scale processes. researchgate.net Theophylline has demonstrated particular efficacy in catalyzing acylation, methylation, and nucleophilic substitution reactions. researchgate.netrsc.org

The "green" aspect of using theophylline as a catalyst stems from its natural origins, biodegradability, and low toxicity. researchgate.netnih.gov As the pharmaceutical industry, a significant branch of the chemical industry, seeks more environmentally benign synthetic methods, the development of such green catalysts is crucial. mdpi.com Theophylline's performance as a catalyst in various organic syntheses is an active area of research, with studies exploring its versatility and potential to replace more hazardous or expensive catalysts. researchgate.net

| Reaction Type | Catalytic Role of Theophylline | Key Advantages |

|---|---|---|

| Acylation | Promotes the transfer of an acyl group. | High yield and efficiency. researchgate.net |

| Methylation | Facilitates the addition of a methyl group. | Biodegradable and cost-effective. researchgate.net |

| Nucleophilic Substitution | Enhances the substitution of a leaving group by a nucleophile. | Green and suitable for multicomponent processes. researchgate.netrsc.org |

Theophylline's scaffold has proven to be a valuable starting point for the synthesis of new chemical entities with potential pharmacological activities. researchgate.netnih.govfarmaciajournal.com Researchers have modified the theophylline structure to create a wide array of derivatives, aiming to enhance its therapeutic properties or introduce new functionalities. researchgate.netfarmaciajournal.com

One approach involves the synthesis of theophylline derivatives containing a 1,2,3-triazole ring, which have shown promising antitumor activity, particularly against non-small cell lung cancer. nih.gov Another strategy has been the creation of cocrystals of theophylline with other active pharmaceutical ingredients or coformers. nih.gov This cocrystallization can improve the physicochemical properties of theophylline, such as solubility and bioavailability, and can also lead to synergistic effects. nih.gov

The development of new synthetic methodologies for theophylline and its derivatives is also an area of active investigation. google.comgoogle.com High-yield synthesis methods for theophylline itself have been developed to improve efficiency and reduce waste. google.comgoogle.com Furthermore, new methods for creating theophylline derivatives, such as reacting 8-substituted-theophyllines with epoxy-propyl-acetaminophen, have been explored to generate novel compounds with potentially improved pharmacological profiles. farmaciajournal.com These research efforts highlight theophylline's role as a versatile building block in medicinal chemistry and drug discovery. researchgate.netnih.gov

| Derivative/Methodology | Description | Potential Application/Advantage |

|---|---|---|

| Theophylline-1,2,3-triazole derivatives | Theophylline linked to different azide compounds to form a new class of derivatives. nih.gov | Potential as anti-non-small cell lung cancer agents. nih.gov |

| Theophylline Cocrystals | Crystalline materials formed by combining theophylline with a pharmaceutically acceptable cocrystal coformer. nih.gov | Improved solubility, bioavailability, and potential for synergistic effects. nih.gov |

| High-Yield Synthesis Methods | Optimized chemical processes for the preparation of theophylline. google.comgoogle.com | Increased efficiency and reduced production costs. google.com |

| 8-Substituted-Theophylline Derivatives | New compounds synthesized by reacting 8-substituted-theophyllines with other chemical entities. farmaciajournal.com | Potential for enhanced pharmacological activity, such as improved bronchodilator effects. farmaciajournal.com |

Ephedrine: Academic Research Perspectives on a Core Component

Historical Context of Chemical Discovery and Early Isolation

The use of Ephedra species, referred to as Ma Huang in traditional Chinese medicine, dates back several millennia, with documented use since the Han dynasty (206 BC – 220 AD) for conditions such as asthma and bronchitis. wikipedia.orgdrugs.comnih.gov The earliest recorded uses of Ephedra species for specific illnesses can be traced back to 5000 BC. wikipedia.org

The pure alkaloid ephedrine (B3423809) was first isolated in 1885 by Japanese organic chemist Nagai Nagayoshi, who conducted research on traditional Japanese and Chinese herbal medicines. wikipedia.orgnih.govresearchgate.net Nagai's work in 1887 led to the isolation of ephedrine in crystalline form and he subsequently named the compound. sciencemadness.orgworldscientific.com Although initially forgotten, ephedrine was rediscovered in the early 1920s by K.K. Chen and Carl F. Schmidt, who investigated its sympathomimetic properties. nih.govresearchgate.networldscientific.com Their research laid a crucial foundation for the commercialization of ephedrine, leading to its introduction for medical use in the United States in 1926. wikipedia.orghku.hk

Chemical Synthesis Methodologies

Ephedrine can be obtained through various methods, including extraction from natural sources, full chemical synthesis, and semi-synthetic processes. unodc.org The field of ephedrine synthesis continues to focus on developing more efficient, environmentally friendly, and cost-effective techniques. researchgate.net

Industrial Scale Synthesis Routes

While ephedrine can be extracted from Ephedra plants, the extraction and isolation process from E. sinica is often tedious and no longer cost-effective for large-scale medical use. wikipedia.org Consequently, most of the L-ephedrine produced today for official medical use is synthetically manufactured. wikipedia.org

One commercially important route for ephedrine synthesis involves the condensation of benzaldehyde (B42025) and nitroethane, as reported by Nagai. scribd.com Another common industrial method for producing ephedrine involves the reductive amination of phenylacetylcarbinol (PAC). dcu.ie PAC itself can be produced through the fermentation of sugar medium containing benzaldehyde using Saccharomyces cerevisiae. dcu.ie

Reductive Amination and Stereoselective Synthesis of Enantiomers

Ephedrine possesses two asymmetric carbon atoms, leading to four stereoisomers: (1R, 2R)-, (1R, 2S)-, (1S, 2R)-, and (1S, 2S)-ephedrine. ajol.info Of these, (-)-ephedrine (1R, 2S) and (+)-pseudoephedrine (1S, 2S) are naturally occurring and pharmacologically active. dcu.ieajol.info A synthetic route that predominantly yields the (-)-isomer is achieved through the reductive amination of phenylacetylcarbinol (PAC) with methylamine (B109427) and hydrogen over a platinum catalyst. dcu.ie

Reductive amination is a key step in the synthesis of ephedrine and its analogues. For instance, the conversion of R-PAC into ephedrine and other ephedrine analogues can occur through reductive amination. researchgate.net Enzymes, such as alcohol dehydrogenases, are also employed in the stereoselective reduction of carbonyl compounds and the stereoselective reductive amination of chiral alpha-hydroxy ketones to obtain amines, including ephedrine and pseudoephedrine. google.com

Asymmetric Synthesis Approaches for Ephedrine and Analogues

Asymmetric synthesis is crucial for producing specific enantiomers of ephedrine and its analogues, as often only one enantiomer exhibits the desired biological activity. ajol.info Traditional organic synthesis methods can make stereospecific synthesis challenging. ajol.info

Enzymatic processes have been developed for the stereoselective synthesis of ephedrine isomers. For example, Morganella morganii CMCC(B)49208 can asymmetrically reduce 1-phenyl-1-oxo-2-methylaminopropane (MAK) to optically pure (1S, 2S)-ephedrine. ajol.info Biocatalytic two-step cascades have also been developed for the synthesis of all four nor(pseudo)ephedrine stereoisomers, combining thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligases with ω-transaminases. rsc.org Ephedrine compounds and their N-substituted derivatives are widely used as chiral auxiliaries or inductors in asymmetric synthesis to control the stereochemistry of reactions, particularly in alkylation reactions of enolates derived from N-Acyl or O-Acyl derivatives. ingentaconnect.comrsc.orgresearchgate.netresearchgate.netiupac.org

Biosynthetic Pathways and Semi-Synthetic Methods

Ephedrine is a naturally occurring alkaloid, and its biosynthesis has been a subject of research. wikipedia.orgresearchgate.net The biosynthesis of ephedrine in Ephedra plants is believed to involve L-phenylalanine as a precursor. wikipedia.orgresearchgate.net While a previously proposed pathway involving L-phenylalanine decarboxylation and subsequent methylation has been disproven, a newer pathway suggests that phenylalanine forms cinnamoyl-CoA, which then reacts with a hydratase and a retro-aldolase to yield benzaldehyde. wikipedia.org

Semi-synthetic ephedrine is also produced, commonly through fermentation processes. unodc.org In microbial semi-synthesis, specific enzymes from microorganisms are utilized to transform precursor substances into the target product. researchgate.net For instance, microbial pyruvate (B1213749) decarboxylase (PDC), aided by TTP and magnesium ions, catalyzes the decarboxylation of pyruvate, which then condenses with benzaldehyde to produce R-phenylacetylcarbinol (R-PAC). researchgate.net R-PAC is a key intermediate in the industrial semi-synthetic production of ephedrine alkaloids. researchgate.net Recombinant yeast strains can also be used to synthesize ephedrine, pseudoephedrine, and other ephedrine analogues. researchgate.net

Chemical Derivatization and Analogues in Contemporary Research

Ephedrine analogues encompass ephedrine and its derivatives, categorized as natural or synthetic based on their origin. researchgate.net Natural analogues include ephedrine, pseudoephedrine, norephedrine, norpseudoephedrine, methylephedrine, and methylpseudoephedrine, all primarily sourced from Ephedra plants. researchgate.netstemmpress.commdpi.com Synthetic analogues are created through chemical modifications to achieve specific research or industrial objectives. researchgate.netstemmpress.com

Contemporary research on ephedrine and its analogues often involves chemical derivatization for analytical purposes, such as separating and determining different stereoisomers. faa.govresearchgate.netresearchgate.nettandfonline.com For example, derivatization with reagents like 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNSCl) allows for the separation and determination of (l)-ephedrine and (d)-pseudoephedrine in plasma using high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.nettandfonline.com Similarly, pentafluoropropionic anhydride (B1165640) is used for derivatization in gas chromatography-mass spectrometry (GC-MS) to analyze various ephedrine alkaloids. researchgate.netnih.gov

Research also explores the synthesis of novel ephedrine analogues with altered pharmacological profiles. dcu.ie For instance, studies have investigated the synthesis of substituted phenylacetylcarbinol analogues via fermentation and their subsequent reductive amination to produce corresponding ephedrine analogues, some of which exhibit different activities, such as stronger antispasmodic effects. dcu.iedcu.ie The presence of an N-methyl group in ephedrine derivatives has been shown to influence binding affinities at α-adrenergic receptors. wikipedia.org

The table below summarizes key ephedrine compounds and their PubChem CIDs.

Design and Synthesis of Substituted Ephedrine Analogues

Ephedrine analogues encompass both naturally occurring alkaloids from Ephedra plants and synthetic derivatives obtained through chemical modifications patsnap.comanesthesiabuddy.compatsnap.com. These analogues are amine substances with significant medicinal value, often used in treating respiratory diseases, and can also exhibit psychoactive effects due to their 1-hydroxy-1-phenylethylamine primary structure patsnap.com.

Naturally occurring ephedrine analogues include ephedrine itself, pseudoephedrine, norephedrine, norpseudoephedrine, methylephedrine, and methylpseudoephedrine patsnap.comanesthesiabuddy.compatsnap.comtga.gov.au. Synthetic analogues are designed and synthesized to achieve specific pharmacological purposes patsnap.comanesthesiabuddy.compatsnap.com. For instance, derivatives like methylephedrine (N-methylephedrine), etafedrine (B1671326) (N-ethylephedrine), cinnamedrine (B1669051) (N-cinnamylephedrine), and oxilofrine (4-hydroxyephedrine) have been studied patsnap.com. Analogues such as phenylpropanolamine (norephedrine) and metaraminol (B1676334) (3-hydroxynorephedrine) are also recognized patsnap.com.

The presence of an N-methyl group in ephedrine decreases binding affinities at α-adrenergic receptors compared to norephedrine. However, ephedrine binds more effectively than N-methylephedrine, which possesses an additional methyl group on the nitrogen atom. The steric orientation of the hydroxyl group is also crucial for receptor binding and functional activity patsnap.com.

Research has explored various synthesis methodologies for ephedrine analogues, ranging from traditional extraction techniques to modern chemical and biosynthesis technologies patsnap.comanesthesiabuddy.com. For example, studies have detailed the one-pot synthesis of ephedrine hydrochloride anesthesiabuddy.com. Quantitative analysis methods, such as 1H-NMR, have been developed to determine the amounts of ephedrine, pseudoephedrine, methylephedrine, and methylpseudoephedrine in Ephedra species tga.gov.au.

Ephedrine as a Chiral Auxiliary in Organic Synthesis

Ephedrine exhibits optical isomerism and possesses two chiral centers patsnap.come-safe-anaesthesia.org. The (1R,2S)-enantiomer is known as (−)-ephedrine or D-ephedrine, while the (1S,2S) isomer is (+)-ephedrine or L-ephedrine patsnap.comijbcp.com. The stereoisomer pseudoephedrine is also recognized patsnap.com. The precise control over stereochemistry is critical in pharmaceutical synthesis, making chiral compounds like ephedrine valuable.

While the provided search results highlight Ephedrine's chiral nature and its isomers, detailed research findings specifically on its application as a chiral auxiliary in organic synthesis were not prominently featured. However, its well-defined stereochemistry and functional groups (hydroxyl and amine) inherently make it a potential candidate for such roles in asymmetric synthesis, where it could influence the stereochemical outcome of reactions.

Chemical Modifications for Altered Molecular Interactions